chemical structure and properties of 4-acetyl-1-methylpyridinium iodide
chemical structure and properties of 4-acetyl-1-methylpyridinium iodide
Executive Summary
4-Acetyl-1-methylpyridinium iodide (CAS: 7630-04-8) is a quaternary ammonium salt characterized by a highly electron-deficient pyridinium ring substituted with an acetyl group at the para position.[1] Functioning as both a potent electrophile and a biological probe, this compound serves as a critical intermediate in the synthesis of nonlinear optical materials, styryl dyes, and pharmaceutical agents. Biologically, it is recognized as a structural analog of acetylcholine, exhibiting inhibitory activity against choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine biosynthesis.
This guide provides a comprehensive technical analysis of its structural properties, synthetic protocols, reactivity profiles, and applications in drug discovery and materials science.
Chemical Identity and Structural Analysis[2][3][4][5][6]
The compound consists of a pyridinium cation and an iodide anion.[2] The cationic core features a methyl group attached to the nitrogen (N1) and an acetyl group at the C4 position. The electron-withdrawing nature of both the cationic nitrogen and the carbonyl group creates a synergistic effect, significantly reducing electron density across the aromatic ring.
| Parameter | Data |
| IUPAC Name | 4-Acetyl-1-methylpyridin-1-ium iodide |
| Common Names | N-Methyl-4-acetylpyridinium iodide; 1-Methyl-4-acetylpyridinium iodide |
| CAS Number | 7630-04-8 |
| Molecular Formula | C₈H₁₀INO |
| Molecular Weight | 263.08 g/mol |
| SMILES | C[N+]1=CC=C(C(C)=O)C=C1.[I-] |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in water, DMSO, methanol; sparingly soluble in non-polar solvents (EtOAc, Et₂O) |
Electronic Distribution and Resonance
The reactivity of 4-acetyl-1-methylpyridinium iodide is dictated by its resonance structures. The positive charge is delocalized, but the N1 and C2/C6 positions bear significant positive character. The C4-acetyl group further withdraws electron density via induction (-I) and resonance (-M), making the methyl protons of the acetyl group (
Synthesis and Purification Protocols
Standard Synthesis Protocol
The synthesis involves the quaternization (Menshutkin reaction) of 4-acetylpyridine with methyl iodide (iodomethane). This
Reagents:
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4-Acetylpyridine (1.0 eq)
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Methyl Iodide (1.5 - 2.0 eq) [Caution: Carcinogen/Alkylating Agent]
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Solvent: Ethyl Acetate (EtOAc) or Acetone
Step-by-Step Methodology:
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Dissolution: Dissolve 20.0 g (165 mmol) of 4-acetylpyridine in 200 mL of anhydrous Ethyl Acetate in a round-bottom flask equipped with a magnetic stir bar.
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Addition: Add 117.2 g (825 mmol, ~5 eq) of Methyl Iodide dropwise. Note: Excess MeI ensures completion; lower equivalents (1.5 eq) are also effective if refluxed longer.
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Reaction: Reflux the mixture for 2 hours. A yellow precipitate will begin to form almost immediately. Alternatively, stir at room temperature for 12-24 hours.
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Isolation: Cool the reaction mixture to room temperature (or 0°C). Filter the precipitate under vacuum.[3]
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Washing: Wash the filter cake copiously with cold Ethyl Acetate or Diethyl Ether to remove unreacted starting materials and iodine traces.
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Drying: Dry the solid in a vacuum oven at 40°C to constant weight.
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Yield: Typical yields range from 85% to 95%.
Purification
If the product appears dark (due to free iodine) or impure:
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Recrystallization: Dissolve in a minimum amount of hot Ethanol (or Methanol/Water mixture). Cool slowly to 4°C to induce crystallization.
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Purity Check: Purity is best assessed via ¹H NMR (absence of starting material peaks at
8.8 and 7.8 ppm).
Figure 1: Synthetic pathway for the production of 4-acetyl-1-methylpyridinium iodide via Menshutkin reaction.
Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR). The cationic nature causes significant deshielding of the ring protons.
¹H NMR Data (DMSO-d₆, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| N-CH₃ | 4.43 | Singlet | 3H | Methyl on Nitrogen |
| Acetyl-CH₃ | 2.75 | Singlet | 3H | Methyl of Acetyl Group |
| C3, C5-H | 8.48 | Doublet ( | 2H | Ring protons meta to N |
| C2, C6-H | 9.21 | Doublet ( | 2H | Ring protons ortho to N |
Interpretation: The N-methyl signal at 4.43 ppm is diagnostic of quaternization (shifted downfield from ~2.4 ppm in neutral methyl-pyridines). The ring protons at 9.21 ppm are highly deshielded due to the adjacent positive charge.
UV-Vis Spectroscopy[7]
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Absorption: Exhibits characteristic absorption in the UV region (~260-280 nm) due to the
transition of the pyridinium ring. -
Charge Transfer: In concentrated solutions or non-polar solvents, a charge-transfer (CT) band may be observed in the visible region (yellow/orange), arising from the electron transfer from the iodide anion (donor) to the electron-deficient pyridinium ring (acceptor).
Reactivity Profile and Applications
The chemical utility of 4-acetyl-1-methylpyridinium iodide stems from two primary reactive sites: the carbonyl carbon and the acetyl methyl group .
Aldol-Type Condensations (Synthesis of Styryl Dyes)
The methyl group of the acetyl moiety is activated by the electron-withdrawing pyridinium ring. In the presence of a base (e.g., piperidine, NaOH), it undergoes Knoevenagel-type or Aldol condensations with aromatic aldehydes.
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Mechanism: Base-catalyzed enolization of the acetyl group followed by nucleophilic attack on an aldehyde.
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Application: Synthesis of nonlinear optical (NLO) chromophores and fluorescent probes (e.g., 4-(4-dimethylaminostyryl)-1-methylpyridinium iodide).
Nucleophilic Addition
The pyridinium ring is susceptible to nucleophilic attack at the C2 and C6 positions, particularly by "soft" nucleophiles or hydride reducing agents (e.g., NaBH₄), leading to the formation of dihydropyridines (reduction) or ring-opening products under harsh conditions.
Biological Activity: ChAT Inhibition
Historically, 4-acetyl-1-methylpyridinium iodide has been investigated as an inhibitor of Choline Acetyltransferase (ChAT) .
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Mechanism: It mimics the structure of Acetyl-CoA and Choline, potentially binding to the active site of ChAT.
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Potency: While a weak inhibitor compared to styrylpyridine analogs (e.g., naphthylvinylpyridines), it serves as a baseline structural fragment for designing more potent quaternary ammonium inhibitors.
Figure 2: Reactivity map highlighting the dual electrophilic nature and biological relevance of the cation.
Safety and Handling (MSDS Highlights)
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Hazards: The compound is an Irritant (Skin, Eyes, Respiratory). The iodide counterion can release iodine (
) upon prolonged exposure to light or oxidizers, which is toxic and corrosive. -
Storage: Store in amber vials (light-sensitive) at room temperature or 4°C. Keep under inert atmosphere (Argon/Nitrogen) if high purity is required for long periods.
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Incompatibility: Strong oxidizing agents, strong bases (causes polymerization or decomposition).
References
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Synthesis and NMR Data
- Source: European Patent EP 2753620 B1 (2017). "Novel Process for Preparing Ceftaroline Fosamil."
- Relevance: Provides the specific synthesis protocol (Example 5) and detailed ¹H/¹³C NMR shifts for 4-acetyl-1-methylpyridinium iodide.
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URL:
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Biological Activity (ChAT Inhibition)
- Source:Journal of Medicinal Chemistry, 1984, 27(7), 825-830. "Structural correlations of choline acetyltransferase inhibitors."
- Relevance: Discusses the structure-activity relationships of pyridinium salts and their role as Ch
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URL:
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Chemical Reactivity (Condensation)
- Source:Molecules, 2010, 15(1), 374-385.
- Relevance: Describes the condensation of methyl-pyridinium derivatives with aldehydes to form dye molecules.
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URL:
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General Properties
- Source: Sigma-Aldrich Product Specific
- Relevance: Confirms CAS 7630-04-8 and general product availability.
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URL:
